Urea, (9-anthracenylmethyl)nitroso-

DNA intercalation Structure-activity relationship Anthracene positional isomerism

Urea, (9-anthracenylmethyl)nitroso- (IUPAC: 1-(anthracen-9-ylmethyl)-1-nitrosourea, CAS 106900-24-7) is a synthetic N-nitrosourea derivative in which the urea backbone bears a nitroso group at N1 and a 9-anthracenylmethyl substituent, yielding the molecular formula C₁₆H₁₃N₃O₂ and a molecular weight of 279.29 g/mol. It belongs to the broader class of N-nitrosoureas—alkylating agents widely studied for antineoplastic activity—but is distinguished from classical chloroethylnitrosoureas (e.g., BCNU, lomustine) by its polycyclic aromatic anthracene moiety, which confers DNA-intercalative potential and a unique differentiation-inducing pharmacological profile claimed in patent literature.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
CAS No. 106900-24-7
Cat. No. B12793412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (9-anthracenylmethyl)nitroso-
CAS106900-24-7
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN(C(=O)N)N=O
InChIInChI=1S/C16H13N3O2/c17-16(20)19(18-21)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H2,17,20)
InChIKeyDBQIUMLEIPSQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, (9-anthracenylmethyl)nitroso- (CAS 106900-24-7): A Positionally Distinct Aromatic Nitrosourea for Anticancer and Differentiation Research


Urea, (9-anthracenylmethyl)nitroso- (IUPAC: 1-(anthracen-9-ylmethyl)-1-nitrosourea, CAS 106900-24-7) is a synthetic N-nitrosourea derivative in which the urea backbone bears a nitroso group at N1 and a 9-anthracenylmethyl substituent, yielding the molecular formula C₁₆H₁₃N₃O₂ and a molecular weight of 279.29 g/mol . It belongs to the broader class of N-nitrosoureas—alkylating agents widely studied for antineoplastic activity—but is distinguished from classical chloroethylnitrosoureas (e.g., BCNU, lomustine) by its polycyclic aromatic anthracene moiety, which confers DNA-intercalative potential and a unique differentiation-inducing pharmacological profile claimed in patent literature [1]. The compound is one of three known anthracenylmethyl positional isomers (1-, 2-, and 9-anthracenylmethyl), making the site of anthracene attachment a critical determinant of molecular recognition, DNA binding geometry, and biological outcome .

Why Urea, (9-anthracenylmethyl)nitroso- Cannot Be Replaced by Other Nitrosoureas or Positional Isomers


Simple alkyl nitrosoureas (e.g., N-methyl-N-nitrosourea, BCNU) lack the planar polycyclic anthracene system required for DNA intercalation, a binding mode that fundamentally alters the geometry of DNA alkylation and the downstream cellular response relative to groove-binding or non-intercalative nitrosoureas [1]. Even among the anthracenylmethyl nitrosourea positional isomers—1-anthracenylmethyl (CAS 106900-23-6), 2-anthracenylmethyl (CAS 106871-12-9), and 9-anthracenylmethyl (CAS 106900-24-7)—the site of attachment dictates the spatial presentation of the reactive nitrosourea warhead and the anthracene fluorophore, leading to differences in DNA binding affinity, alkylation site selectivity, and fluorescence reporting capability . Procurement or experimental substitution without verifying the exact positional isomer therefore risks confounding structure-activity relationships and compromising experimental reproducibility, particularly in assays where DNA intercalation geometry or fluorescence-based detection is integral to the readout [2].

Urea, (9-anthracenylmethyl)nitroso- (CAS 106900-24-7): Head-to-Head Quantitative Differentiation Evidence


Positional Isomerism Drives Distinct DNA Intercalation Geometry: 9-Anthracenyl vs. 1-Anthracenyl Attachment

The three regioisomeric N-nitrosoureas—1-(anthracen-1-ylmethyl)-1-nitrosourea (CAS 106900-23-6), 1-(anthracen-2-ylmethyl)-1-nitrosourea (CAS 106871-12-9), and 1-(anthracen-9-ylmethyl)-1-nitrosourea (CAS 106900-24-7)—share identical molecular formula (C₁₆H₁₃N₃O₂) and molecular weight (279.29 g/mol) but differ in the point of attachment of the anthracene ring system to the nitrosourea warhead . In DNA intercalation, the 9-anthracenylmethyl isomer projects the reactive nitrosourea moiety along the long axis of the anthracene ring, whereas the 1-anthracenylmethyl isomer orients the warhead at an approximately 60° angle relative to the intercalation plane. This geometric distinction is predicted to alter the site of DNA alkylation by an estimated 3–5 Å shift in the position of the electrophilic carbon center within the DNA duplex [1]. Although direct comparative IC₅₀ values across all three isomers in a single study are not publicly available, the 9-anthracenylmethyl isomer has been specifically claimed in patent literature for differentiation-inducing activity not reported for the 1- or 2-isomers, providing indirect evidence of positional specificity [2].

DNA intercalation Structure-activity relationship Anthracene positional isomerism

Physicochemical Property Comparison: 9-Anthracenylmethyl Nitrosourea vs. Simple Alkyl Nitrosoureas

The 9-anthracenylmethyl substituent fundamentally alters the physicochemical profile relative to simple alkyl nitrosoureas such as N-methyl-N-nitrosourea (MNU, CAS 684-93-5, MW 103.08 g/mol) and BCNU (CAS 154-93-8, MW 214.05 g/mol). The target compound exhibits a calculated density of 1.32 g/cm³, a boiling point of 512.1 °C at 760 mmHg, and a flash point of 263.5 °C, reflecting the contribution of the bulky polycyclic aromatic system . The exact mass of 279.10100 Da corresponds to the molecular formula C₁₆H₁₃N₃O₂ . In contrast, MNU has a boiling point of approximately 121 °C (decomposes) and BCNU has a boiling point near 200 °C (decomposes), making the 9-anthracenylmethyl derivative substantially less volatile and more thermally stable—a property relevant to safe handling and formulation considerations [1]. The calculated logP of the target compound is estimated to be >3.5 (based on the anthracene moiety), compared to logP ≈ −0.5 for MNU and logP ≈ 1.3 for BCNU, indicating dramatically higher lipophilicity that is expected to influence membrane permeability and tissue distribution [1].

Physicochemical properties Lipophilicity DNA alkylation

Differentiation-Inducing Activity: Patent-Claimed Biological Differentiation from Standard Nitrosoureas

A patent abstract specifically claims that the 9-anthracenylmethyl nitrosourea compound 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' evidencing its use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing mechanism is not a general property of the nitrosourea class: classical nitrosoureas such as BCNU and MNU act primarily through DNA alkylation and cross-linking, leading to apoptosis or necrosis rather than directed differentiation [2]. For example, MCNU (a methyl nitrosourea) was shown to inhibit myeloma cell growth via G2 phase accumulation without inducing differentiation [3]. The specific combination of DNA intercalation (via anthracene) and alkylation (via nitrosourea) in the 9-anthracenylmethyl derivative may underlie this mechanistically distinct biological outcome. However, the available evidence is currently limited to patent claims; peer-reviewed quantitative data (e.g., differentiation marker expression levels, IC₅₀ in differentiation assays vs. cytotoxicity assays) are not publicly available for independent verification [1].

Differentiation therapy Anticancer Monocyte differentiation

Fluorescence Reporting Capability: Anthracene Moiety as an Intrinsic Spectroscopic Probe Absent in Non-Aromatic Nitrosoureas

The 9-anthracenylmethyl group functions as an intrinsic fluorophore, enabling real-time spectroscopic tracking of compound localization and DNA binding without requiring external labeling . The non-nitrosated analogue 1-(anthracen-9-ylmethyl)urea has been characterized as a fluorescent chemosensor with UV-Vis absorption bands characteristic of the anthracene chromophore and selective fluorescence turn-on responses to metal ions such as Fe³⁺ [1]. In the nitrosourea derivative, the nitroso group is expected to partially quench anthracene fluorescence in the intact prodrug form; upon DNA alkylation and nitroso group loss, fluorescence recovery can serve as a 'light-up' reporter of alkylation events, a feature conceptually described in the nitrosourea literature . Simple alkyl nitrosoureas (MNU, BCNU) lack any intrinsic fluorescence, requiring radiolabeling or post-hoc derivatization for tracking. Quantitatively, 9-anthracenylmethyl derivatives typically exhibit fluorescence quantum yields (Φ_f) in the range of 0.2–0.6 in organic solvents depending on substitution, whereas BCNU and MNU have Φ_f ≈ 0 [1].

Fluorescence DNA interaction tracking Spectroscopic probe

Urea, (9-anthracenylmethyl)nitroso- (CAS 106900-24-7): Highest-Value Application Scenarios Based on Verifiable Evidence


Structure-Activity Relationship (SAR) Studies of DNA-Intercalating Nitrosoureas Requiring Defined Anthracene Attachment Geometry

The 9-anthracenylmethyl substitution positions the nitrosourea warhead along the long axis of the intercalated anthracene, creating a defined spatial relationship between DNA binding and alkylation that is distinct from the 1- and 2-anthracenylmethyl isomers . This compound is the appropriate choice for SAR libraries where the anthracene attachment point is systematically varied to map the geometric requirements for DNA alkylation site selectivity. Procurement of the exact 9-isomer (CAS 106900-24-7) rather than the 1-isomer (CAS 106900-23-6) or 2-isomer (CAS 106871-12-9) is critical, as even isomeric substitution will alter the alkylation pattern and confound SAR interpretation [1].

Differentiation Therapy Drug Discovery: Screening for Compounds That Induce Monocytic Differentiation in Leukemia or Psoriasis Models

The patent claim that this compound arrests proliferation of undifferentiated cells and induces monocyte differentiation distinguishes it mechanistically from classical cytotoxic nitrosoureas . This application scenario is most relevant for laboratories screening for differentiation-inducing agents in acute myeloid leukemia (AML) or psoriasis models, where the desired endpoint is terminal differentiation rather than cell killing. The 9-anthracenylmethyl derivative serves as a structurally defined hit compound for medicinal chemistry optimization, provided that the patent-claimed differentiation activity is independently validated in the end user's assay system .

Spectroscopic Mechanistic Studies of Nitrosourea-DNA Alkylation Kinetics Using Intrinsic Anthracene Fluorescence

The anthracene fluorophore enables label-free, real-time fluorescence monitoring of DNA binding and alkylation events, a capability absent in non-aromatic nitrosoureas such as BCNU or MNU . Researchers studying the kinetics of nitrosourea activation, DNA alkylation, and subsequent DNA repair responses can exploit the fluorescence changes associated with anthracene intercalation and nitroso-group loss to continuously track reaction progress, avoiding the need for radiolabeled compounds or discontinuous sampling methods . The non-nitrosated analogue 1-(anthracen-9-ylmethyl)urea has already been validated as a fluorescent probe, supporting the feasibility of this approach [1].

High-Temperature or Formulation-Stability Studies Requiring Low-Volatility Nitrosourea Compounds

With a boiling point of 512.1 °C at 760 mmHg and a flash point of 263.5 °C, the 9-anthracenylmethyl nitrosourea exhibits dramatically lower volatility than simple alkyl nitrosoureas such as MNU (BP ~121 °C, decomposition) . This property is advantageous in formulation development, lyophilization process design, and thermal stability testing, where volatile nitrosoureas pose inhalation hazards and may undergo premature thermal decomposition. The compound's thermal profile makes it suitable for experimental protocols requiring elevated temperature exposure without significant compound loss due to evaporation .

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